molecular formula C13H15FN2O B8012153 4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine

4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine

Cat. No.: B8012153
M. Wt: 234.27 g/mol
InChI Key: AUDBULMUMFRVHN-UHFFFAOYSA-N
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Description

4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine is a chemical compound with the molecular formula C13H15FN2O It features a morpholine ring attached to a 5-fluoroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine typically involves the reaction of 5-fluoroindole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution with 5-fluoroindole . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride as a base, followed by the desired nucleophile.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. For example, it may target enzymes or receptors involved in cell signaling, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine
  • 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine
  • 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine

Uniqueness

4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine is unique due to the presence of the fluorine atom at the 5-position of the indole ring. This fluorine substitution can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability compared to its non-fluorinated counterparts .

Properties

IUPAC Name

4-[(5-fluoro-1H-indol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-11-1-2-13-12(7-11)10(8-15-13)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDBULMUMFRVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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